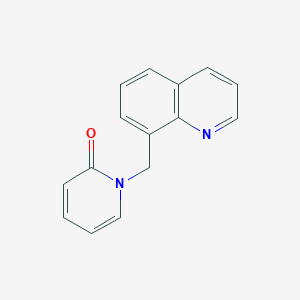

1-(Quinolin-8-ylmethyl)pyridin-2-one

Description

1-(Quinolin-8-ylmethyl)pyridin-2-one is a heterocyclic compound comprising a quinoline scaffold linked via a methylene bridge to a pyridin-2-one moiety. The quinoline system is a bicyclic aromatic structure with a nitrogen atom at position 1, while the pyridin-2-one ring introduces a ketone group at position 2. Its synthesis typically involves N-alkylation reactions, such as the coupling of 2-pyridinone with a halogenated quinoline derivative under basic conditions (e.g., KOtBu in THF/DMF) .

Key structural features include:

- Planarity and Dihedral Angles: The quinoline ring is nearly planar, while the pyridin-2-one ring forms a significant dihedral angle (~85.9°) with the quinoline system, as observed in structurally analogous compounds like 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one .

- Intermolecular Interactions: Strong hydrogen bonding (C–H⋯O/N) and π–π stacking stabilize the crystal lattice, enhancing thermal stability and influencing solubility .

Properties

IUPAC Name |

1-(quinolin-8-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKOKLWHKVMQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Quinolin-8-ylmethyl)pyridin-2-one and related compounds:

Key Comparisons :

Substituent Effects: The presence of 2-chloro and 8-methyl groups in 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one increases steric bulk and electron-withdrawing effects compared to the unsubstituted this compound. This enhances intermolecular interactions (e.g., stronger C–H⋯Cl contacts) and may improve binding affinity in biological targets . Pyrano[3,2-c]quinoline derivatives exhibit fused ring systems, which confer rigidity and improved π–π stacking but reduce synthetic accessibility compared to the simpler methylene-linked structure of this compound .

Synthetic Accessibility: this compound is synthesized via straightforward N-alkylation, while pyrano-fused derivatives require multi-step cyclization reactions (e.g., ethoxymethylenemalononitrile-mediated annulation) . The chloro-methyl analog requires halogenated precursors (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline), increasing synthetic complexity but enabling tailored crystallinity .

Thermodynamic and Solubility Properties: The dihedral angle (~85°) between the quinoline and pyridin-2-one rings in both the parent compound and its chloro-methyl analog reduces conjugation, lowering melting points compared to planar fused systems like pyranoquinolines . The unsubstituted this compound likely has higher solubility in polar solvents due to fewer hydrophobic substituents, whereas the chloro-methyl analog may exhibit better crystallinity for X-ray studies .

Biological Activity: The chloro-methyl derivative has demonstrated antimicrobial activity, attributed to the electron-withdrawing Cl group enhancing interactions with bacterial enzymes .

Research Findings and Implications

- Structural Insights : X-ray crystallography of the chloro-methyl analog reveals a distorted geometry that may mimic transition states in enzyme-binding pockets, suggesting utility in drug design .

- Limitations: The unsubstituted this compound lacks functional groups for targeted bioactivity, necessitating further derivatization for therapeutic applications.

- Future Directions : Hybridizing the pyridin-2-one scaffold with substituents from active analogs (e.g., 2-Cl, 8-Me) could optimize pharmacokinetic properties while retaining synthetic feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.